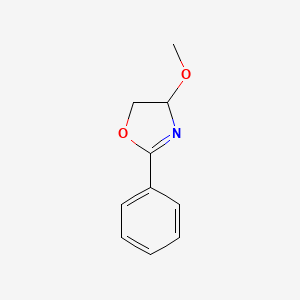

4-Methoxy-2-phenyl-4,5-dihydrooxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

4-methoxy-2-phenyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C10H11NO2/c1-12-9-7-13-10(11-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |

InChI Key |

RUKBSTVLAKMCQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1COC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 2 Phenyl 4,5 Dihydrooxazole and Its Derivatives

General Strategies for Dihydrooxazole Ring Formation

The formation of the dihydrooxazole ring is central to the synthesis of the target compound and its analogues. Various synthetic strategies have been developed to efficiently construct this five-membered heterocycle.

Condensation and subsequent cyclization reactions represent one of the most fundamental approaches to dihydrooxazole synthesis. Typically, this involves the reaction of a bifunctional precursor, such as a β-hydroxy amide, which upon activation, undergoes intramolecular cyclization to form the ring. Dehydrating agents are commonly employed to facilitate the final ring-closing step. Another common pathway is the direct condensation of amino alcohols with carboxylic acids or their derivatives (like nitriles or esters), which forms the dihydrooxazole ring in a single or multi-step sequence. For instance, an ultrasound-assisted method has been shown to facilitate rapid condensation cyclization reactions for the synthesis of quinazolinones from o-aminobenzamides and aldehydes, highlighting a modern approach to classic cyclization strategies. researchgate.net

A direct and widely used method for synthesizing 2-substituted-4,5-dihydrooxazoles is the reaction between an aldehyde and an amino alcohol. nih.gov This reaction typically proceeds through the formation of an intermediate oxazolidine (B1195125), which is then oxidized to the dihydrooxazole. nuph.edu.ua

In a specific example relevant to the target compound, 4-methoxybenzaldehyde (also known as p-anisaldehyde) can be reacted with a β-amino alcohol. mdpi.com For instance, the reaction of 4-methoxybenzaldehyde with 2-amino-2-methylpropan-1-ol would be a direct route to a derivative of the target structure. The initial condensation forms a Schiff base or an oxazolidine intermediate, which is then cyclized. Research has demonstrated the synthesis of related compounds, such as (2R)-2-(4-Methoxybenzylamino)-propan-l-ol, from the reaction of 4-Anisaldehyde and D-alaninol, which proceeds with high yield. organic-chemistry.org

Table 1: Examples of Aldehyde and Amino Alcohol Reactions

| Aldehyde | Amino Alcohol | Key Reaction Feature | Reference |

|---|---|---|---|

| 4-Methoxybenzaldehyde | β-amino alcohols | Direct condensation to form imines/oxazolidines | mdpi.com |

| 4-Anisaldehyde | D-alaninol | Formation of an intermediate amino alcohol with 100% yield | organic-chemistry.org |

| Various Aldehydes | Serine | Formation of an oxazolidine followed by oxidation | nuph.edu.ua |

Erlenmeyer azlactones, or oxazolones, are versatile precursors in the synthesis of various heterocyclic compounds. nsf.govnih.gov A notable pathway involves the oxidative transformation of these azlactones into highly substituted dihydrooxazole derivatives.

A specific one-pot, two-stage method has been developed for the synthesis of diversely substituted oxazolines from Erlenmeyer azlactones. organic-chemistry.org This process involves an initial treatment with sodium methoxide, followed by reaction with a trivalent iodine reagent, such as (diacetoxyiodo)benzene (DIB), which acts as an oxidant. This metal-free oxidative conversion has been successfully applied to synthesize derivatives like methyl 4-methoxy-2-phenyl-5-aryl-4,5-dihydrooxazole-4-carboxylate. organic-chemistry.org The Erlenmeyer reaction itself, first described in 1893, involves the condensation of N-acylglycines with aldehydes, such as benzaldehyde, in the presence of acetic anhydride to yield the azlactone precursor. nsf.govnih.gov

Intramolecular halocyclization of allylic amides is a powerful method for constructing chiral dihydrooxazoles. acs.org This reaction involves the cyclization of an alkene that possesses an internal amide nucleophile, initiated by an electrophilic halogen source. The process leads to multifunctional heterocyclic products that are valuable intermediates in organic synthesis.

This strategy can provide access to chiral oxazolines bearing a halomethyl moiety, which can be further modified. acs.org For example, asymmetric chlorocyclization of 2-substituted allylic amides can be achieved. Hypervalent iodine reagents, in combination with a halogen source like trimethylsilyl iodide, can also promote this type of intramolecular iodocyclization of N-allylamides to yield 5-iodomethyl-2-oxazoline compounds in good yields. chemrxiv.org

Tosylmethyl isocyanide (TosMIC) is a highly versatile reagent in organic synthesis, particularly for the construction of various heterocyclic rings, including oxazoles and their dihydro derivatives. chemrxiv.orgorganic-chemistry.org The Van Leusen reaction, which utilizes TosMIC, is a key method in this context.

The reaction mechanism typically involves the deprotonation of TosMIC, which is facilitated by the electron-withdrawing sulfonyl and isocyanide groups. The resulting anion then attacks a carbonyl compound, such as an aldehyde. This is followed by a 5-endo-dig cyclization to form a five-membered ring intermediate. For aldehydes, subsequent elimination of the tosyl group leads to the formation of the oxazole (B20620) ring. While this method primarily yields oxazoles, modifications and related reactions can provide access to 4,5-dihydrooxazoles. TosMIC is valued for its stability and the multiple functionalities it brings to a reaction, acting as a C1 synthon.

Table 2: Applications of TosMIC in Heterocycle Synthesis

| Reaction Name | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Van Leusen Reaction | Aldehyde + TosMIC | Oxazole | Elimination of the tosyl group | |

| Van Leusen Reaction | Ketone + TosMIC | Nitrile | Conversion of ketones to nitriles | |

| General Heterocycle Synthesis | Aldimine + TosMIC | Imidazole | Use of an aldimine instead of an aldehyde |

Iodine and iodine-containing compounds serve as effective catalysts or mediators for the synthesis of dihydrooxazoles. These methods often proceed under mild conditions and offer good yields.

One approach involves the iodine-catalyzed C-O bond formation and dehydrogenation of β-acylamino ketones to produce oxazolines. acs.org Another significant strategy is the intramolecular iodo-oxygenation of N-allylcarboxamides. This reaction can be promoted by hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), in the presence of a halogen source like halotrimethylsilane, to provide 5-halomethyloxazolines. acs.org A chiral triazole-substituted iodoarene has also been used as a catalyst for the enantioselective oxidative cyclization of N-allyl carboxamides, yielding highly enantioenriched oxazolines. Furthermore, molecular iodine itself can mediate the intramolecular oxidative cyclization of various substrates to form heterocyclic rings.

Intramolecular Nucleophilic Reactions

The synthesis of 2-oxazolines, such as 4,5-dihydrooxazoles, is frequently achieved through the dehydrative cyclization of N-(β-hydroxyethyl)amides. mdpi.com This intramolecular nucleophilic substitution is a direct and widely utilized method. The reaction involves the activation of the hydroxyl group, turning it into a good leaving group, followed by the nucleophilic attack of the amide oxygen to form the five-membered oxazoline (B21484) ring. youtube.com

A variety of reagents have been developed to promote this transformation under mild conditions, avoiding the harshness of older methods that required stoichiometric corrosive reagents or high temperatures. nih.govsemanticscholar.org For instance, triflic acid (TfOH) has been shown to be an effective promoter for this dehydrative cyclization, tolerating a range of functional groups and generating water as the only byproduct. mdpi.com The mechanism is believed to proceed through the activation of the hydroxyl group, leading to inversion of stereochemistry at the α-hydroxyl position when applicable. mdpi.com

Another powerful method employs reagents like diethylaminosulfur trifluoride (DAST) or its tetrafluoroborate salt (XtalFluor-E). nih.gov These reagents facilitate the cyclodehydration of β-hydroxyamides, and can even be used for silyl-protected β-amidoalcohols, where they induce in-situ deprotection followed by cyclization. nih.gov This approach is particularly useful for synthesizing complex molecules, including oligomers of coupled 2-oxazoline units. nih.gov

The general mechanism for these reactions can be summarized in the following table:

Table 1: General Conditions for Intramolecular Cyclization of N-(β-hydroxyethyl)amides

| Reagent/Catalyst | Key Features | Byproduct | Stereochemistry |

|---|---|---|---|

| Triflic Acid (TfOH) | Promotes cyclization with good functional group tolerance. mdpi.com | Water mdpi.com | Inversion of α-hydroxyl stereochemistry. mdpi.com |

| DAST / XtalFluor-E | Effective for both protected and unprotected hydroxyamides. nih.gov | Varies | Dependent on substrate |

| Ph₃P/DEAD | Mitsunobu-type conditions. mdpi.com | Triphenylphosphine oxide, reduced DEAD | Inversion of stereochemistry |

Alpha-Tosylation and Cyclization via Ammonium Acetate

A related strategy for forming the oxazoline ring involves the activation of the hydroxyl group of a β-hydroxy amide via tosylation. The resulting tosylate is an excellent leaving group, facilitating intramolecular cyclization. A variation of this approach uses precursors that can generate the necessary β-amino alcohol or its equivalent in situ.

In some synthetic routes, ammonium acetate is employed as a versatile reagent. It can act as both an ammonia source and, upon thermal decomposition to ammonia and acetic acid, as a catalyst. echemcom.com For the synthesis of oxazolines, a plausible pathway involves the reaction of an α-tosyl ketone with ammonium acetate. The ammonium acetate provides ammonia for the initial formation of an amino group, which then displaces the tosylate in an intramolecular fashion to form the dihydrooxazole ring. This method is part of a broader family of reactions where ammonium acetate is used to construct nitrogen-containing heterocycles. echemcom.comindianchemicalsociety.com

Alternatively, polymer-bound tosyl chloride can be used to capture β-hydroxyamides from a solution. nih.gov The resulting support-bound tosylate undergoes a ring-forming cleavage when treated with a weak base, releasing the desired oxazoline in high purity. This "capture and release" strategy simplifies purification by leaving excess reagents and byproducts behind on the solid support. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. beilstein-journals.org This approach offers significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity. acs.org

Four-Component Reactions Involving Ortho-Quinone Methides and 4,5-Dihydrooxazoles

The reaction proceeds through a postulated mechanism:

Addition of the Grignard reagent to the salicylaldehyde (B1680747) generates a magnesium alkoxide.

This intermediate collapses, eliminating the tert-butyl carbonate group to form a highly reactive o-quinone methide (o-QM). nih.gov

The nucleophilic nitrogen of the 4,5-dihydrooxazole attacks the o-QM, forming a zwitterionic intermediate. nih.gov

Upon aqueous workup, this intermediate undergoes regioselective addition of water, leading to the final N-amino-benzylated phenol product. acs.orgnih.gov

This method provides access to a wide array of structurally diverse products by simply varying the four starting components. nih.gov The reaction involving 2-methoxy-4,5-dihydrooxazole demonstrated the regioselectivity of the process, yielding an oxazolidinone and a carbamate (B1207046). nih.gov

Table 2: Examples of the Four-Component Reaction with Dihydrooxazoles

| Salicylaldehyde | Grignard Reagent | Dihydrooxazole | Product Yield |

|---|---|---|---|

| 2-((tert-butoxycarbonyl)oxy)-5-methoxybenzaldehyde | MeMgCl | 2-Methyl-4,5-dihydrooxazole | 81% nih.gov |

| 2-((tert-butoxycarbonyl)oxy)-5-methoxybenzaldehyde | PhMgCl | 2-Methyl-4,5-dihydrooxazole | 74% nih.gov |

| 2-((tert-butoxycarbonyl)oxy)-5-methoxybenzaldehyde | MeMgCl | 4,4-Dimethyl-2-phenyl-4,5-dihydrooxazole | 78% nih.gov |

Chiral Dihydrooxazole Synthesis

Chiral 2-oxazolines are of immense importance in asymmetric synthesis, where they are used as chiral ligands, auxiliaries, and catalysts. mdpi.comwikipedia.org Their synthesis can be achieved either by starting with enantiopure precursors from the chiral pool or through stereoselective reactions.

Synthesis from Chiral Precursors (e.g., Isosorbide-Derived Chiral 2-Phenyl-4,5-dihydrooxazole)

Isosorbide, a non-toxic and renewable material derived from starch, serves as an excellent chiral precursor for synthesizing enantiopure molecules. mdpi.com A synthetic route to chiral 2-substituted oxazolines begins with the conversion of isosorbide into a key epoxide intermediate. mdpi.comresearchgate.net

The synthesis proceeds as follows:

Isosorbide is converted to an epoxide derivative. mdpi.com

The epoxide ring is opened by a nucleophile, such as sodium benzyloxide, to yield a chiral alcohol. mdpi.com

The alcohol is then transformed into a chiral amino alcohol, which is the crucial precursor for the oxazoline ring. mdpi.comresearchgate.net

Finally, the amino alcohol is reacted with an imidate, such as ethyl benzimidate hydrochloride, to form the desired chiral 2-phenyl-4,5-dihydrooxazole derivative. mdpi.com

This strategy leverages the inherent chirality of isosorbide to produce optically active oxazolines without the need for chiral separation or asymmetric induction steps.

Stereoselective Formation of Oxazoline Derivatives

Stereoselective methods aim to create the chiral centers of the oxazoline ring during the reaction, often using a catalyst to control the stereochemical outcome.

One powerful approach is the asymmetric Heine reaction, which involves the rearrangement of N-acylaziridines to form oxazolines. rsc.org A catalytic asymmetric version of this reaction has been developed using a chiral ytterbium(III)–N,N′-dioxide complex to catalyze the reaction of meso-N-(2-picolinoyl)-aziridines. This method produces a library of highly enantioenriched pyridine-oxazolines with excellent yields and enantioselectivities (up to 98% ee). rsc.org

Another strategy involves the catalytic ring-opening of oxetanes. nih.govsemanticscholar.orgrsc.org In the presence of a Lewis acid catalyst like In(OTf)₃, various 3-amido oxetanes undergo smooth intramolecular cyclization to form the corresponding 2-oxazolines. The products are naturally decorated with a hydroxymethyl group at the 4-position, which is a common feature in many bioactive molecules and ligands. nih.govsemanticscholar.org

Furthermore, a highly enantio- and diastereoselective synthesis of oxazolines has been achieved through a formal [3+2] cycloaddition of ketones with isocyanoacetate esters. rsc.org This reaction is promoted by a dual catalyst system consisting of a silver salt (Ag₂O) and a chiral dihydroquinine squaramide organocatalyst. The silver catalyst activates the isocyanoacetate, while the organocatalyst activates the ketone through hydrogen bonding and provides the chiral environment, leading to excellent yields and enantiomeric excesses (up to 99% ee). rsc.org

Table 3: Comparison of Stereoselective Synthesis Methods

| Method | Catalyst/Reagent | Starting Materials | Key Advantage |

|---|---|---|---|

| Asymmetric Heine Reaction | Chiral Yb(III)–N,N′-dioxide complex rsc.org | meso-N-acyl-aziridines rsc.org | High enantioselectivity for pyridine-oxazolines. rsc.org |

| Oxetane Ring-Opening | In(OTf)₃ nih.govsemanticscholar.org | 3-Amido oxetanes nih.govsemanticscholar.org | Mild, catalytic, and provides 4-hydroxymethyl-substituted oxazolines. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Methoxy-2-phenyl-4,5-dihydrooxazole |

| N-(β-hydroxyethyl)amide |

| Triflic acid (TfOH) |

| Diethylaminosulfur trifluoride (DAST) |

| XtalFluor-E |

| Triphenylphosphine (Ph₃P) |

| Diethyl azodicarboxylate (DEAD) |

| Burgess Reagent |

| α-tosyl ketone |

| Ammonium acetate |

| Polymer-bound tosyl chloride |

| ortho-OBoc salicylaldehyde |

| Grignard reagent |

| ortho-quinone methide (o-QM) |

| N-amino-benzylated phenol |

| 2-methoxy-4,5-dihydrooxazole |

| Oxazolidinone |

| Carbamate |

| 2-((tert-butoxycarbonyl)oxy)-5-methoxybenzaldehyde |

| Methylmagnesium chloride (MeMgCl) |

| 2-Methyl-4,5-dihydrooxazole |

| Phenylmagnesium chloride (PhMgCl) |

| 4,4-Dimethyl-2-phenyl-4,5-dihydrooxazole |

| 2-((tert-butoxycarbonyl)oxy)benzaldehyde |

| Isosorbide |

| Sodium benzyloxide |

| Ethyl benzimidate hydrochloride |

| Ytterbium(III)–N,N′-dioxide complex |

| meso-N-(2-picolinoyl)-aziridine |

| Pyridine-oxazoline |

| Indium(III) triflate (In(OTf)₃) |

| 3-amido oxetane |

| Isocyanoacetate ester |

| Silver(I) oxide (Ag₂O) |

Control of Regio-, Diastereo-, and Enantioselectivity in Dihydrooxazole Synthesis

The synthesis of 4,5-dihydrooxazoles, such as this compound, with specific stereochemical outcomes is of paramount importance, particularly for their application as chiral ligands in asymmetric catalysis and as intermediates in the synthesis of complex molecules. The control over the relative and absolute stereochemistry of substituents at the C4 and C5 positions is a central theme in the synthetic methodologies developed for this class of heterocycles. This control is typically achieved through three main strategies: diastereoselective, enantioselective, and regioselective approaches.

Diastereoselective Control via Chiral Pool Synthesis

The most direct and widely employed method for achieving diastereocontrol in the synthesis of 4,5-dihydrooxazoles involves the use of enantiomerically pure β-amino alcohols as starting materials. These precursors, often sourced from the abundant chiral pool of natural amino acids, possess pre-defined stereocenters that guide the formation of the new stereocenters on the oxazoline ring. rsc.org

The general process involves the acylation of the chiral amino alcohol with a carboxylic acid derivative (e.g., benzoyl chloride to install the 2-phenyl group) to form a β-hydroxy amide intermediate. Subsequent cyclization of this intermediate yields the desired 4,5-disubstituted dihydrooxazole. The stereochemical integrity of the original amino alcohol is typically transferred to the final product. mdpi.com

The choice of cyclizing agent is crucial as it can determine whether the reaction proceeds with retention or inversion of configuration at the hydroxyl-bearing carbon. Mild and efficient reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are commonly used for this dehydration-cyclization step. acs.orgresearchgate.net For instance, triflic acid-promoted cyclization of N-(2-hydroxyethyl)amides has been shown to proceed with a complete inversion of the stereochemistry at the carbinol center, suggesting an Sₙ2-type mechanism. researchgate.net This predictability allows for the synthesis of a specific diastereomer by selecting the appropriate starting material and cyclization conditions.

Enantioselective Synthesis via Asymmetric Catalysis

While diastereoselective methods are powerful, they rely on the availability of chiral starting materials. Enantioselective methods, in contrast, create chirality from achiral or racemic precursors through the action of a chiral catalyst. This approach is highly desirable for its atom economy and versatility.

A notable example is the enantioselective oxidative cyclization of N-allyl carboxamides, which provides access to highly enantioenriched 4,5-dihydrooxazoles. Research has demonstrated the use of a chiral triazole-substituted iodoarene catalyst to effect this transformation. nih.gov This method is effective for a range of substrates, including those that lead to the formation of quaternary stereocenters at the C5 position. The reaction proceeds with excellent levels of enantioselectivity, often exceeding 95% enantiomeric excess (ee). nih.gov

The versatility of this catalytic system is highlighted by its tolerance of various substituents on the N-allyl benzamide scaffold. The data below illustrates the effectiveness of this method for producing diverse, highly enantioenriched 2-phenyl-4,5-dihydrooxazole derivatives. nih.gov

| Substrate (N-Allyl Benzamide Derivative) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| N-(1-phenylallyl)benzamide | 94 | 98 |

| N-(1-(4-bromophenyl)allyl)benzamide | 85 | 97 |

| N-(1-(naphthalen-2-yl)allyl)benzamide | 84 | 98 |

| N-(2-methyl-1-phenylallyl)benzamide | 75 | 96 |

| N-(1,2-diphenylallyl)benzamide | 72 | 95 |

Regioselective Control in Dihydrooxazole Formation

Regiocontrol is crucial when the precursors have multiple reactive sites that could lead to the formation of constitutional isomers. A clear example of achieving high regioselectivity is the synthesis of 2,4,5-trisubstituted oxazolines through the stereospecific isomerization of 3-amido-2-phenyl azetidines. mdpi.com

In this method, the four-membered azetidine ring, substituted with an amide group at C3 and a phenyl group at C2, undergoes a ring-opening and re-cyclization cascade. The reaction, promoted by a Lewis acid such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), proceeds in a completely regioselective manner. The isomerization occurs via a nucleophilic attack that is directed specifically to the more electrophilically activated C2 position of the azetidine ring, avoiding the alternative, sterically less hindered C4 position. This precise control leads exclusively to the formation of the 4,5-dihydrooxazole ring system over other potential isomeric structures. mdpi.com

Reactivity and Reaction Mechanisms of 4 Methoxy 2 Phenyl 4,5 Dihydrooxazole and Analogues

Ring-Opening Reactions of 4,5-Dihydrooxazoles

The dihydrooxazole ring, while relatively stable, can be opened under various conditions, leading to a range of functionalized products. This reactivity is central to the use of oxazolines as synthetic intermediates and as monomers in polymerization.

Acid-Catalyzed Hydrolysis and Mechanism (Protonation-Initiated Nucleophilic Attack at C-2)

Under acidic conditions, 4,5-dihydrooxazoles undergo hydrolysis. beilstein-journals.org The generally accepted mechanism for the acid-catalyzed hydrolysis of 2-oxazolines involves protonation of the nitrogen atom, which activates the C-2 position for nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate that subsequently collapses to yield a β-amino ester. acs.orgkyushu-u.ac.jp The reaction essentially represents an intramolecular O-N-acyl transfer. acs.org The rate and outcome of the hydrolysis can be influenced by the pH of the medium. kyushu-u.ac.jp For instance, the hydrolysis of sugar oxazolines in an acidic environment yields the corresponding amide. kyushu-u.ac.jp

Base-Mediated Ring Opening and Formation of Functionalized Products

In the presence of a base, 2-oxazolines can undergo ring-opening reactions to yield various functionalized products. For example, a KOt-Bu-promoted ring-opening N-alkylation of 2-methyl-2-oxazoline (B73545) with benzyl (B1604629) halides has been developed to produce 2-aminoethyl acetates. beilstein-journals.org In this reaction, it is proposed that an iminium ether is generated, which then undergoes nucleophilic attack. beilstein-journals.org The use of a base facilitates the formation of these functionalized amines and their derivatives.

The hydrolysis of poly(2-oxazoline)s under basic conditions is a key method for producing linear polyethylenimine (L-PEI). rsc.org This process can be controlled to achieve either full or partial hydrolysis, yielding L-PEI or copolymers containing both oxazoline (B21484) and ethylenimine units, respectively. rsc.orgnih.gov These resulting polymers with secondary amine groups are valuable for further post-polymerization modifications. rsc.orgnih.gov

Nucleophilic Substitution Reactions Involving Oxazoline Ring Opening

The 2-oxazoline ring is susceptible to nucleophilic attack, which can lead to its opening. A variety of nucleophiles, including thiolates, alkoxides, amines, iodide, and cyanide, have been shown to react with oxazolino-fused indazole systems, particularly under microwave conditions, to yield substituted 1H-indazolones. nih.gov This demonstrates the utility of nucleophilic ring-opening as a synthetic strategy.

Furthermore, the reaction of 4,5-dihydrooxazoles with base-generated o-quinone methides results in a four-component reaction. nih.govacs.org This complex transformation involves the nucleophilic addition of the dihydrooxazole to the o-quinone methide, forming a zwitterionic intermediate that can be intercepted by nucleophiles at either the C-2 or C-5 position. nih.govacs.org Acidic sulfonimide nucleophiles have also been used to open the oxazoline ring, a process termed sulfonimidation. umich.edu

Cationic Ring-Opening Polymerization

A significant reaction of 2-oxazolines, including analogues of 4-Methoxy-2-phenyl-4,5-dihydrooxazole, is cationic ring-opening polymerization (CROP). nih.govrsc.orgbeilstein-journals.orgresearchgate.netnih.gov This "living" polymerization technique allows for the synthesis of well-defined poly(2-oxazoline)s (PAOx), which are polymers with a polyamide backbone. nih.govresearchgate.net

The process is initiated by an electrophilic species, such as an alkyl tosylate or triflate, which attacks the nitrogen atom of the oxazoline ring to form a cationic oxazolinium species. beilstein-journals.orgnih.gov The polymerization proceeds via a nucleophilic attack of a monomer on the activated cationic chain end. nih.govresearchgate.net The polymerization can be terminated by the addition of a nucleophile. nih.gov The choice of initiator and terminating agent allows for the functionalization of both ends of the polymer chain. researchgate.net The living nature of CROP enables precise control over the polymer's molecular weight and the creation of block copolymers. rsc.orgrsc.org

Table 1: Initiators and Solvents in Cationic Ring-Opening Polymerization of 2-Oxazolines

| Initiator Type | Example(s) | Solvent(s) | Reference(s) |

|---|---|---|---|

| Alkyl Tosylates | Methyl tosylate (MeOTs) | Acetonitrile, Dihydrolevoglucosenone (DLG) | beilstein-journals.orgresearchgate.net |

| Alkyl Triflates | Methyl triflate (MeOTf) | Dihydrolevoglucosenone (DLG) | beilstein-journals.org |

| Rare-earth Metal Triflates | Sc(OTf)₃ | Not specified | rsc.org |

| Photoacid Generators | Onium salts | Not specified | nih.gov |

| Phosphorus-based acids | Not specified | γ-butyrolactones | rsc.org |

| Carboxylic acids | 2,6-dihydroxybenzoic acid | γ-butyrolactones | rsc.org |

Transformations of the Dihydrooxazole Core

Besides ring-opening, the dihydrooxazole ring itself can be chemically modified.

Oxidation Reactions Leading to Oxazolone (B7731731) Derivatives

The oxidation of the 4,5-dihydrooxazole ring can lead to the formation of oxazolone derivatives. For instance, the oxidation of 4- or 5-substituted 2H-oxazoles to the corresponding 2-oxazolones has been observed. nih.gov This transformation can be catalyzed by enzymes such as cytosolic aldehyde oxidase. nih.gov In some cases, oxidation of 2-phenyl-4,5-dihydrooxazole derivatives can lead to the corresponding oxazole (B20620). The specific products of oxidation can depend on the oxidant used and the substituents on the dihydrooxazole ring. For example, oxidation of chiral 2-phenyl-2-thiazolines (sulfur analogues of oxazolines) with different oxidizing agents can yield a variety of products including sulfonic acids, disulfides, and thiazoles. rsc.org

Reduction Reactions to Amine Derivatives

The dihydrooxazole ring contains a C=N imine-like bond, which is susceptible to reduction, providing a pathway to various amine derivatives. The reduction of the 4,5-dihydrooxazole core can be achieved using standard reducing agents common in organic synthesis. For instance, catalytic hydrogenation with hydrogen gas over a metal catalyst such as platinum or palladium is a recognized method for reducing imine functionalities and can be applied to produce the corresponding saturated oxazolidine (B1195125) ring. youtube.com Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), is also capable of reducing the endocyclic imine bond to furnish the saturated heterocyclic system. youtube.com

Following the reduction of the dihydrooxazole to the oxazolidine, subsequent acid-catalyzed hydrolysis can cleave the ring to yield N-substituted amino alcohol derivatives. This two-step sequence transforms the dihydrooxazole moiety into a valuable amino alcohol synthon. Methodologies involving the catalytic hydrogenation of an oxazoline have been effectively used as a key step in the asymmetric synthesis of natural products that feature complex piperidine (B6355638) cores, highlighting the synthetic utility of this transformation. researchgate.net

Table 1: General Reagents for Dihydrooxazole Reduction

| Reagent/Condition | Intermediate Product | Final Product (after Hydrolysis) |

| H₂, Pd/C or Pt | 4-Methoxy-2-phenyl-oxazolidine | 2-Amino-1-(4-methoxyphenyl)ethanol derivative |

| LiAlH₄ | 4-Methoxy-2-phenyl-oxazolidine | 2-Amino-1-(4-methoxyphenyl)ethanol derivative |

Advanced Mechanistic Investigations

The reactivity of 4,5-dihydrooxazoles extends beyond simple reductions, engaging in complex reaction mechanisms that are of significant interest in synthetic chemistry. These pathways often involve reactive intermediates and demonstrate high degrees of selectivity.

A notable reaction pathway for 4,5-dihydrooxazole derivatives involves their interaction with highly reactive ortho-quinone methides (o-QMs). nih.govacs.org In a multi-component reaction, o-QMs are generated in situ from precursors like o-OBoc salicylaldehydes through the addition of a Grignard reagent. nih.govacs.org The o-QM is a potent electrophile.

The sp²-hybridized nitrogen atom of the dihydrooxazole ring acts as a nucleophile, attacking the electrophilic o-QM. nih.govacs.org This nucleophilic addition does not lead to the expected tricyclic benzoxazine (B1645224) adduct but instead forms a stable dihydrooxazolium zwitterion intermediate. nih.govacs.org This zwitterionic species is surprisingly stable, capable of being stored at room temperature for days before being used in further reactions. acs.org The formation of this intermediate is a key step, diverting the reaction from pathways observed with other imine nucleophiles. nih.govacs.org The stability of this zwitterionic intermediate is influenced by factors including the substituents on the dihydrooxazole ring. nih.gov

The dihydrooxazolium zwitterion formed from the reaction with o-QMs can undergo subsequent transformations. Following an aqueous workup, the zwitterion is intercepted by water, leading to a new intermediate that collapses in a regioselective manner. nih.govacs.org

To probe this regioselectivity, a specific study was conducted using 2-methoxy-4,5-dihydrooxazole. nih.govacs.org The reaction of this analogue with an o-QM generated from a salicylaldehyde (B1680747) and methyl Grignard reagent led to three potential products upon collapse of the hydrated intermediate. The experiment yielded an oxazolidinone (54%) and a carbamate (B1207046) (19%), with no formation of the third possible product, a carbonate. acs.org This outcome demonstrates a clear regioselective preference in the collapse of the intermediate. acs.org In a related experiment, the use of 2-(methylthio)-4,5-dihydrothiazole as the nucleophile resulted in the formation of a single product, thiazolidin-2-one, in 78% yield, further underscoring the high regioselectivity of this reaction type. nih.govacs.org

Table 2: Regioselective Collapse of Intermediates from Dihydrooxazole Analogues

| Dihydrooxazole Analogue | Reagents | Products | Yield |

| 2-Methoxy-4,5-dihydrooxazole | Salicylaldehyde, MeMgCl, H₂O | Oxazolidinone | 54% acs.org |

| Carbamate | 19% acs.org | ||

| 2-(Methylthio)-4,5-dihydrothiazole | Salicylaldehyde, MeMgCl, H₂O | Thiazolidin-2-one | 78% acs.org |

Dihydrooxazoles can serve as precursors to 1,3-dipoles for use in cycloaddition reactions. A formal [3+2] cycloaddition can be envisioned to occur via the ring-opening of the 4,5-dihydrooxazole heterocycle. This ring-opening, potentially promoted by a Lewis acid or thermal conditions, would generate an azomethine ylide-like intermediate. This transient 1,3-dipole can then react with a suitable dipolarophile, such as a nitrosobenzene (B162901) derivative.

While the direct cycloaddition of this compound with nitrosobenzene is not extensively documented, the principle is established for related systems. The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings, and the reaction's regioselectivity is often controlled by the electronic and steric properties of both the dipole and the dipolarophile, as explained by Frontier Molecular Orbital (FMO) theory. mdpi.com In related cycloadditions, the use of a Lewis acid has been shown to be crucial for controlling the regioselectivity of the reaction between nitrosoarenes and a 4π component. rsc.org Such reactions can proceed through stepwise mechanisms involving zwitterionic intermediates, particularly when polar interactions between the reactants are significant. mdpi.comnih.gov

Substituents on the 4,5-dihydrooxazole ring profoundly influence its reactivity and the selectivity of its reactions. nih.govresearchgate.net These effects can be electronic or steric in nature. For example, the success of the multicomponent reaction involving o-QMs is sensitive to the substituent at the 2-position of the dihydrooxazole. A 2-furyl derivative proved to be a productive substrate, whereas other analogues failed to give significant product. nih.gov This difference in reactivity was attributed to a combination of steric hindrance, which impacts the nucleophilicity of the ring's nitrogen atom, and the electronic stability of the resulting oxazolium intermediate. nih.gov

The methoxy (B1213986) group at the C4 position of the title compound, this compound, exerts a significant electronic influence. The methoxy group is electron-donating via resonance, which can affect the stability of charged intermediates. This was demonstrated in a study of the regioselective collapse of an intermediate derived from 2-methoxy-4,5-dihydrooxazole, where the methoxy substituent directly influenced the reaction's outcome, favoring the formation of an oxazolidinone and a carbamate over other possibilities. acs.org In electrophilic aromatic substitutions, a methoxy group typically acts as a strong activating group, and while the dihydrooxazole ring is not aromatic, the electron-donating nature of the methoxy group can similarly influence reaction pathways by stabilizing cationic character in adjacent atoms or in transition states. libretexts.org

Applications in Organic Synthesis

Role as a Protecting Group

The 4,5-dihydrooxazole moiety serves as an effective protecting group for carboxylic acids. The carboxyl group is converted into the heterocycle, which is stable under various conditions, including reactions with organometallic reagents and certain reducing agents. The original carboxylic acid can then be regenerated when needed through acidic hydrolysis. rsc.orgresearchgate.net

Utility in Asymmetric Synthesis

Chiral 4,5-dihydrooxazoles are highly valued in asymmetric synthesis, where they are incorporated into ligands for metal-catalyzed reactions. The steric and electronic properties of the dihydrooxazole ligand, which can be fine-tuned by modifying its substituents, allow for high levels of stereocontrol in reactions such as hydrogenations, allylic alkylations, and Heck reactions. sigmaaldrich.com The proximity of the chiral center to the coordinating nitrogen atom effectively transfers stereochemical information during the catalytic cycle.

Function as a Precursor for Other Heterocycles

The dihydrooxazole ring is a valuable synthetic intermediate that can be converted into other heterocyclic systems. Through ring-opening and subsequent recyclization reactions, dihydrooxazoles can be transformed into different classes of compounds. For example, they can serve as precursors for the synthesis of substituted oxazoles or other more complex ring systems, demonstrating their utility as versatile building blocks in synthetic chemistry. acs.orgmdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Mechanistic Insights and Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating reaction mechanisms involving oxazoline (B21484) derivatives. nih.gov These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and intermediates. For instance, in reactions where 4-Methoxy-2-phenyl-4,5-dihydrooxazole might participate, such as in stereoselective synthesis, DFT calculations can provide critical insights.

A hypothetical reaction pathway for the formation of a derivative could be analyzed to determine the activation energies and reaction enthalpies. This information helps in understanding the feasibility and kinetics of the reaction. The transition state, a fleeting arrangement of atoms at the peak of the energy barrier, can be located and its geometry analyzed to understand the key interactions that govern the reaction's outcome. For example, in a catalyzed reaction, calculations can reveal how a catalyst interacts with the oxazoline ring to lower the activation energy. acs.org

Table 1: Hypothetical Calculated Energies for a Reaction Involving this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.7 |

| Product | -12.4 |

| This table is illustrative and shows the kind of data that would be generated from DFT calculations for a hypothetical reaction. |

Computational Modeling of Reactivity and Selectivity

Computational modeling is crucial for predicting the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic structure of the molecule, it is possible to identify sites that are susceptible to nucleophilic or electrophilic attack. Molecular electrostatic potential (MEP) maps, for example, can visualize the charge distribution and highlight electron-rich and electron-poor regions.

In the context of stereoselective reactions, computational models can explain the preference for the formation of one stereoisomer over another. This is often achieved by comparing the energies of the transition states leading to the different products. A lower energy transition state implies a faster reaction rate and, therefore, a more abundant product. Such studies are vital in the design of chiral ligands and catalysts where oxazoline moieties are frequently employed. acs.org The electronic and steric effects of the methoxy (B1213986) and phenyl substituents can be systematically studied to understand their influence on the compound's reactivity and the stereochemical outcome of reactions. researchgate.net

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.govrsc.orgmdpi.comimist.maresearchgate.net By calculating the magnetic shielding tensors for each nucleus in this compound, one can predict the ¹H and ¹³C NMR spectra. nih.gov

These predicted spectra can be compared with experimental data to confirm the structure of the compound. Discrepancies between calculated and experimental shifts can point to specific conformational features or solvent effects that were not accounted for in the initial model. Linear regression analysis is often used to correlate the calculated and experimental chemical shifts, which can improve the accuracy of the predictions. mdpi.com

Table 2: Representative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Dihydrooxazole Derivative

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=N | 165.2 | 164.8 |

| O-C-N | 78.9 | 78.5 |

| CH₂ | 68.1 | 67.7 |

| OCH₃ | 55.8 | 55.4 |

| Phenyl C₁ | 130.5 | 130.1 |

| This table is a representative example based on data for similar heterocyclic compounds and illustrates the expected correlation between calculated and experimental values. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its properties and function. Conformational analysis can identify the most stable arrangements of the molecule (conformers) and the energy barriers between them. This can be done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape of the molecule in a simulated environment, such as in a solvent. nih.gov These simulations can reveal how the molecule flexes and changes its shape, which is crucial for understanding its interactions with other molecules, such as enzymes or receptors in a biological context. The trajectory from an MD simulation can be analyzed to understand the distribution of different conformers and the time scales of conformational changes.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of oxazolines often relies on methods that are effective but may not align with modern principles of green chemistry. The future necessitates a shift towards more sustainable and efficient synthetic protocols. Research in this area will likely focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents.

Key research targets include:

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times and improve yields. mdpi.comcwejournal.org A systematic investigation into the application of microwave and ultrasonic irradiation for the cyclization step in the synthesis of 4-Methoxy-2-phenyl-4,5-dihydrooxazole from its precursors would be a significant advancement.

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, offer a green alternative to traditional solution-phase synthesis. mdpi.com Exploring the solid-state synthesis of this oxazoline (B21484) could eliminate the need for bulk solvents, simplifying purification and reducing environmental impact.

Catalytic Approaches: While many oxazoline syntheses use stoichiometric reagents, future routes will increasingly employ catalytic methods. semanticscholar.org The development of novel, mild, and recyclable catalysts for the dehydrative cyclization of precursor N-(2-hydroxyethyl)amides is a high-priority research goal. nih.govresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Oxazoline Synthesis

| Methodology | Conventional Synthesis | Future Sustainable Routes |

| Energy Source | Thermal heating (reflux) | Microwaves, Ultrasound, Mechanical force |

| Solvent Use | Typically requires organic solvents | Solvent-free (mechanochemistry) or alternative solvents (e.g., Deep Eutectic Solvents) mdpi.com |

| Reaction Time | Hours to days | Minutes to hours mdpi.comcwejournal.org |

| Waste Generation | Can generate significant stoichiometric waste | Minimal waste, catalytic processes semanticscholar.org |

| Key Advantage | Well-established and understood | High efficiency, reduced environmental impact, faster reactions mdpi.com |

Exploration of Undiscovered Reactivity Pathways and Mechanistic Nuances

The known reactions of oxazolines, such as their use as protecting groups or in asymmetric catalysis, represent only a fraction of their potential reactivity. nih.govpsu.edu Future research should aim to uncover novel transformations and gain a more profound understanding of the underlying reaction mechanisms.

Potential areas of exploration include:

Novel Ring-Opening Reactions: Investigating new ways to cleave the oxazoline ring could yield valuable synthetic intermediates. psu.edu This could involve novel reagents or catalytic systems to achieve selective bond cleavage.

C-H Functionalization: Using the oxazoline moiety as a directing group for the functionalization of otherwise unreactive C-H bonds on the phenyl ring is a promising avenue. This would enable the direct synthesis of complex derivatives without the need for pre-functionalized starting materials.

Mechanistic Elucidation: Deeper mechanistic studies are crucial for optimizing reactions and controlling stereochemistry. Techniques such as isotope labeling experiments can definitively clarify reaction pathways, such as whether a cyclization proceeds with retention or inversion of configuration. nih.gov The use of mass spectrometry to detect and characterize transient reactive intermediates can also provide invaluable insight into complex reaction mechanisms. researchgate.net

Design of Next-Generation Catalytic Systems with Enhanced Selectivity and Efficiency

The 2-phenyl-4,5-dihydrooxazole framework is a cornerstone of many privileged ligands in asymmetric catalysis, such as PHOX and BOX ligands. acs.orgnih.gov The future in this domain lies in the rational design of new catalytic systems based on the this compound scaffold to achieve unprecedented levels of efficiency and selectivity.

Future design strategies will likely incorporate:

Modular and Bifunctional Catalysts: Creating ligands where different components can be easily altered allows for fine-tuning of the catalyst's steric and electronic properties for a specific transformation. nih.gov The design of bifunctional catalysts, which might incorporate both a Lewis acidic metal center and a Lewis basic site within the ligand structure, could enable cooperative activation of substrates. diva-portal.org

Recyclable and Heterogenized Catalysts: To improve sustainability and cost-effectiveness, catalysts should be designed for easy separation and reuse. This can be achieved by immobilizing the oxazoline-based catalyst on a solid support, such as a polymer resin, or by introducing tags (e.g., ionic or siloxane groups) that facilitate separation. diva-portal.orgnih.gov

Novel Ligand Architectures: Moving beyond traditional bidentate ligands, research could explore tridentate or more complex coordination modes involving the oxazoline core. Siloxane-substituted oxazoline ferrocenes, for example, have shown significant potential and represent a promising next-generation platform. nih.gov

Table 2: Evolution of Oxazoline-Based Catalytic Systems

| Catalyst Generation | Key Feature | Research Goal for this compound |

| First Generation | Basic chiral ligands (e.g., BOX, PHOX) nih.gov | Adaptation of the core structure for standard asymmetric reactions. |

| Next Generation | Modular design, bifunctionality nih.gov | Design of tunable ligands with multiple activation sites. |

| Future Generation | Recyclable, polymer-supported, flow-compatible diva-portal.orgnih.gov | Development of immobilized catalysts for sustainable, continuous processes. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis. researchgate.net This technology offers superior control over reaction parameters, enhanced safety, and seamless scalability. uc.pt Applying these principles to the synthesis and application of this compound is a critical future direction.

Key research objectives include:

Continuous Synthesis: Developing a fully automated, multi-step flow process for the on-demand synthesis of this compound. durham.ac.uknih.gov This would involve integrating reactors with in-line purification and analysis.

Flow-Based Catalysis: Utilizing immobilized oxazoline-based catalysts in packed-bed reactors for continuous catalytic transformations. This approach simplifies product purification and allows for long-term, stable catalyst performance.

Automated Library Synthesis: Employing automated flow platforms to rapidly synthesize a library of derivatives of this compound by varying substituents. This would accelerate the discovery of new catalysts and structure-activity relationships.

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring

To truly understand and optimize the synthesis and reactivity of this compound, researchers must look beyond final product analysis. The implementation of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions is essential.

Future research should focus on:

Real-Time Reaction Analysis: Employing techniques like in-situ UV-Vis, Raman, or IR spectroscopy to continuously monitor the concentration of reactants, intermediates, and products as a reaction proceeds. researchgate.net This data is invaluable for kinetic analysis and mechanism elucidation.

Monitoring in Challenging Environments: Applying specialized techniques to monitor reactions under unconventional conditions. For example, in-situ energy-dispersive X-ray diffraction (EDXRD) can be used to follow the transformation of crystalline phases during solid-state mechanochemical reactions in real-time. chemrxiv.org

Deeper Computational Probes into Reaction Dynamics and Structure-Activity Relationships

Computational chemistry provides a powerful lens through which to examine chemical systems at a level of detail inaccessible to experiment alone. Future research will leverage increasingly sophisticated computational methods to guide the rational design of experiments and to understand the fundamental principles governing the behavior of this compound.

Prospective computational studies will involve:

Modeling Reaction Mechanisms: Using Density Functional Theory (DFT) and other high-level methods to map out the potential energy surfaces of reactions involving the oxazoline. This can help to predict transition states, explain observed stereoselectivities, and identify plausible reaction pathways. nih.gov

Predictive Catalyst Design: Building computational models that correlate the structural features of oxazoline-based ligands with their catalytic performance. This can accelerate the discovery of new, highly effective catalysts by screening candidates in silico before committing to laboratory synthesis.

Quantitative Structure-Activity Relationships (QSAR): Developing QSAR models that link the structural properties of this compound derivatives with their observed activity, whether in catalysis or another application. nih.govmdpi.com This involves systematically modifying the structure (e.g., changing substituents on the phenyl ring) and correlating these changes with performance metrics. mdpi.comresearchgate.net

Q & A

Q. What are the key steps for synthesizing 4-Methoxy-2-phenyl-4,5-dihydrooxazole with high enantiomeric purity?

A three-step enantioselective synthesis using (S)-(+)-2-phenylglycinol as a chiral precursor has been reported. The process involves:

- Step 1 : Cyclization of the glycinol derivative under acidic conditions to form the oxazoline ring.

- Step 2 : Methoxylation via nucleophilic substitution to introduce the methoxy group.

- Step 3 : Purification via recrystallization or chromatography to achieve >99% enantiomeric purity. Yields for individual steps range from 83.2% to 94.5%, with an overall yield of ~70–80% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H-NMR : Key signals include methoxy protons at δ ~3.82 ppm and diastereotopic protons on the dihydrooxazole ring (δ ~4.5–5.0 ppm). Coupling constants (e.g., J = 7.5 Hz for aromatic protons) confirm stereochemistry .

- X-ray crystallography : Resolves bond angles (e.g., C–N–O = 105.25°) and intermolecular interactions (e.g., hydrogen bonds between oxazole oxygen and adjacent phenyl groups) .

- Elemental analysis : Validates molecular formula (e.g., C₁₀H₁₁NO₂) and purity .

Q. How can researchers assess the purity of synthesized this compound?

- HPLC with chiral columns : Separates enantiomers and quantifies enantiomeric excess (>99% reported) .

- Melting point analysis : Sharp melting points (e.g., 141–143°C for related oxazoles) indicate crystalline purity .

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 149.15 for the methoxy derivative) .

Advanced Research Questions

Q. How can flow chemistry optimize the synthesis of this compound derivatives?

Flow reactors enhance reproducibility and scalability. Key steps include:

- Continuous dehydration : Using Deoxo-Fluor® to convert β-hydroxy amides to oxazolines under controlled flow rates.

- In-line oxidation : MnO₂-packed columns oxidize oxazolines to oxazoles with reduced side reactions. This method reduces reaction times (e.g., from 18 hours to <2 hours) and improves yields by minimizing intermediate degradation .

Q. What strategies enable the incorporation of hypercoordinated metal complexes into 4,5-dihydrooxazole frameworks?

- Organotin functionalization : React this compound with triphenyltin chloride to form Sn–N bonds. Example: Synthesis of 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole via Stille coupling .

- Coordination studies : Use X-ray absorption spectroscopy (XAS) to analyze Sn–O/Sn–N bond lengths (e.g., 2.74–3.39 Å) and assess stability in catalytic applications .

Q. How does X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Torsion angles : For 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, the C–O–C–C torsion angle is 117.79°, confirming steric constraints from the methoxy group .

- Intermolecular interactions : Hydrogen bonds (e.g., O2...H5A = 2.77 Å) and van der Waals contacts stabilize crystal packing, critical for predicting solubility and reactivity .

Methodological Notes

- Contradictions in data : While most studies report high yields (>80%), discrepancies may arise from solvent polarity (e.g., DMSO vs. ethanol) or temperature gradients during reflux. Validate protocols via control experiments .

- Safety : Although commercial SDS data are limited, handle organotin derivatives in inert atmospheres due to potential hydrolytic sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.